molecular formula C7H11ClIN3O2 B12228604 3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride

3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride

Cat. No.: B12228604
M. Wt: 331.54 g/mol
InChI Key: WDOSJPAHMMGOGS-UHFFFAOYSA-N
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Description

3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to the pyrazole ring, along with a propanoic acid moiety and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride typically involves the condensation of 3-amino-4-iodo-5-methylpyrazole with a suitable propanoic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions often include heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and other advanced technologies may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce nitro derivatives. Condensation reactions can lead to the formation of fused heterocyclic systems .

Scientific Research Applications

3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the iodine atom and the amino group in the pyrazole ring can enhance its binding affinity and specificity for certain targets, leading to potent biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-iodo-5-methylpyrazole: A precursor in the synthesis of the target compound, sharing similar structural features but lacking the propanoic acid moiety.

    3-(4-Iodo-5-methylpyrazol-1-yl)propanoic acid: Similar to the target compound but without the amino group.

    3-(3-Amino-5-methylpyrazol-1-yl)propanoic acid: Lacks the iodine atom but retains the amino and propanoic acid functionalities.

Uniqueness

The uniqueness of 3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, amino group, and propanoic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H11ClIN3O2

Molecular Weight

331.54 g/mol

IUPAC Name

3-(3-amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H10IN3O2.ClH/c1-4-6(8)7(9)10-11(4)3-2-5(12)13;/h2-3H2,1H3,(H2,9,10)(H,12,13);1H

InChI Key

WDOSJPAHMMGOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)N)I.Cl

Origin of Product

United States

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